molecular formula C11H18ClN3O2 B1514895 tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride

Cat. No.: B1514895
M. Wt: 259.73 g/mol
InChI Key: YDOOXESYHSBWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and an aminomethyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride typically involves the protection of the amino group on the pyridine ring using a Boc protecting groupThe Boc protecting group is often introduced using di-tert-butyl dicarbonate in the presence of a base, such as triethylamine . The aminomethyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.

Scientific Research Applications

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride is unique due to the presence of both the Boc-protected amino group and the aminomethyl group on the pyridine ring. This dual functionality allows for selective reactions and versatile applications in synthesis and research.

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;/h4-6H,7,12H2,1-3H3,(H,13,14,15);1H

InChI Key

YDOOXESYHSBWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl

Origin of Product

United States

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